molecular formula C15H16F2N4O2 B2784175 (E)-2-(2-(4-(difluoromethoxy)-3-methoxybenzylidene)hydrazinyl)-4,6-dimethylpyrimidine CAS No. 304645-93-0

(E)-2-(2-(4-(difluoromethoxy)-3-methoxybenzylidene)hydrazinyl)-4,6-dimethylpyrimidine

Cat. No. B2784175
CAS RN: 304645-93-0
M. Wt: 322.316
InChI Key: GPAJNNNZUHVCQR-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . The compound also contains a hydrazine group (-NH-NH2), a methoxy group (-OCH3), and a difluoromethoxy group (-OCHF2).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrimidine ring would contribute to the compound’s stability. The electronegative oxygen and nitrogen atoms, as well as the fluorine atoms in the difluoromethoxy group, would create areas of high electron density and could form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar difluoromethoxy, methoxy, and hydrazine groups could make the compound soluble in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Without more specific information, it’s difficult to predict the exact mechanism of action for this compound .

properties

IUPAC Name

N-[(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c1-9-6-10(2)20-15(19-9)21-18-8-11-4-5-12(23-14(16)17)13(7-11)22-3/h4-8,14H,1-3H3,(H,19,20,21)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAJNNNZUHVCQR-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC(=C(C=C2)OC(F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC(=C(C=C2)OC(F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(4-(difluoromethoxy)-3-methoxybenzylidene)hydrazinyl)-4,6-dimethylpyrimidine

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